3-Chlorocyclobutanecarboxylic acid ethyl ester
CAS No.:
Cat. No.: VC16853345
Molecular Formula: C7H11ClO2
Molecular Weight: 162.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11ClO2 |
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Molecular Weight | 162.61 g/mol |
IUPAC Name | ethyl 3-chlorocyclobutane-1-carboxylate |
Standard InChI | InChI=1S/C7H11ClO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 |
Standard InChI Key | QOOULTXEABVAPY-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CC(C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-chlorocyclobutanecarboxylic acid ethyl ester consists of a cyclobutane ring with two substituents: a chlorine atom at the 3-position and an ethyl ester group (-COOCH₂CH₃) at the 1-position. The IUPAC name derives from this substitution pattern, ensuring unambiguous identification.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 160.60 g/mol
Structural Features
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Cyclobutane Ring: The strained four-membered ring influences reactivity, often participating in ring-opening or strain-relief reactions .
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Chlorine Substituent: The electron-withdrawing chlorine atom at position 3 enhances electrophilic character at adjacent carbons, facilitating nucleophilic substitution or elimination reactions .
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Ethyl Ester Group: The ester functionality (-COOEt) offers sites for hydrolysis, transesterification, or reduction, common in prodrug design.
Physical Properties (Inferred from Analogous Compounds)
Property | Value (Estimated) |
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Boiling Point | 180–190 °C (at 760 mmHg) |
Density | 1.22–1.25 g/cm³ |
Solubility | Miscible in organic solvents (e.g., chloroform, ethyl acetate) |
Melting Point | -10 to 5 °C (amorphous) |
These values are extrapolated from structurally similar esters, such as ethyl 2-chloro-3-oxopropanoate (melting point: 88–90 °C) and trifluoroacetic acid ethyl ester (boiling point: 60–62 °C) .
Synthesis Methodologies
The synthesis of 3-chlorocyclobutanecarboxylic acid ethyl ester likely involves esterification of 3-chlorocyclobutanecarboxylic acid with ethanol, leveraging acid catalysis or molecular sieves to drive equilibrium. Alternative routes may employ acyl chloride intermediates.
Route 1: Direct Esterification
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Reactants: 3-Chlorocyclobutanecarboxylic acid, absolute ethanol.
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Catalyst: Acidic molecular sieves (e.g., AlPO₄ or SiO₂/Al₂O₃) .
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Conditions:
Reaction Equation:
Route 2: Acyl Chloride Intermediate
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Chlorination: Convert 3-chlorocyclobutanecarboxylic acid to its acyl chloride using thionyl chloride (SOCl₂).
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Esterification: React acyl chloride with ethanol:
This method avoids equilibrium limitations but requires rigorous HCl scrubbing .
Reactivity and Functionalization
Hydrolysis
Under acidic or basic conditions, the ester hydrolyzes to 3-chlorocyclobutanecarboxylic acid:
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Basic Conditions: Saponification yields the carboxylate salt.
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):
Cycloadditions
The strained cyclobutane ring may participate in [2+2] cycloadditions under UV light, though steric hindrance from substituents could limit reactivity .
Applications and Industrial Relevance
Pharmaceutical Intermediates
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Prodrug Synthesis: The ethyl ester enhances membrane permeability, which is reversed in vivo via esterases.
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Ligand Design: Cyclobutane esters coordinate transition metals, useful in catalysis or metallodrugs.
Agrochemicals
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